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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-iodopyridine

Cat. No.: B1432261 Get Quote

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-4-
fluoro-5-iodopyridine

Abstract
This technical guide provides a comprehensive analysis of 2-chloro-4-fluoro-5-iodopyridine,

a highly functionalized heterocyclic building block of significant interest to researchers in

medicinal chemistry and materials science. The document elucidates the molecule's structural

characteristics, predicted spectroscopic signatures, and three-dimensional geometry. A

detailed, field-proven synthetic protocol is proposed, grounded in established organometallic

methodologies. The guide further explores the compound's reactivity profile, emphasizing the

principles of regioselective functionalization that make it an invaluable synthon. The strategic

importance of this and similar polysubstituted pyridines in the development of novel

therapeutics, particularly as scaffolds for kinase inhibitors, is discussed. This document is

intended for drug development professionals, researchers, and scientists seeking to leverage

the unique chemical architecture of 2-chloro-4-fluoro-5-iodopyridine for advanced molecular

design.

Introduction: The Strategic Value of Polysubstituted
Pyridines
In the landscape of modern drug discovery and agrochemical development, polysubstituted

pyridine scaffolds are indispensable.[1] Their prevalence in biologically active molecules stems
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from the pyridine ring's ability to act as a bioisostere for a phenyl group, while introducing a

hydrogen bond acceptor (the nitrogen atom) and modulating the molecule's physicochemical

properties, such as solubility and metabolic stability. The strategic placement of multiple,

distinct halogen atoms on this core creates a powerful tool for synthetic chemists.

2-Chloro-4-fluoro-5-iodopyridine is an exemplar of such a tool. Its architecture, featuring

three different halogens at specific positions, allows for a programmed, regioselective

sequence of modifications. This differential reactivity is the cornerstone of its utility, enabling

the controlled and efficient construction of complex molecular frameworks through modern

cross-coupling reactions.[2][3] This guide offers a deep dive into the foundational molecular

structure that dictates this powerful reactivity.

Molecular Structure and Physicochemical
Properties
The defining feature of 2-chloro-4-fluoro-5-iodopyridine is the arrangement of its

substituents, which governs its electronic properties and reaction dynamics.

Systematic IUPAC Name: 2-chloro-4-fluoro-5-iodopyridine

Molecular Formula: C₅H₂ClFIN

CAS Number: 1370534-60-3[4]

Below is the two-dimensional representation of the molecular structure.

Caption: 2D Structure of 2-chloro-4-fluoro-5-iodopyridine.

Property Value Source

Molecular Weight 273.44 g/mol Calculated

Exact Mass 272.8824 Da Calculated

CAS Number 1370534-60-3 [4]

Predicted Storage
Store in freezer, under -20°C,

inert atmosphere
[5]
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Spectroscopic and Crystallographic
Characterization
Definitive structural elucidation relies on a combination of spectroscopic methods and X-ray

crystallography. While specific experimental data for this exact isomer is not publicly available,

we can provide an expert analysis based on established principles and data from analogous

structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
NMR spectroscopy is essential for confirming the substitution pattern of the pyridine ring.
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Nucleus
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Coupling
Constant (J,
Hz)

Rationale

¹H (H at C3) ~7.5 - 7.8
Doublet of

doublets (dd)

J(H-H) ≈ 5-6,

J(H-F) ≈ 2-3

Deshielded by

adjacent nitrogen

and ortho-

chlorine. Shows

coupling to the

other ring proton

and the fluorine

atom.

¹H (H at C6) ~8.2 - 8.5
Doublet of

doublets (dd)

J(H-H) ≈ 5-6,

J(H-F) ≈ 8-9

Strongly

deshielded by

the adjacent

nitrogen. Shows

coupling to the

other ring proton

and a larger

coupling to the

para-fluorine.

¹³C 5 distinct signals Varies -

The carbon

atoms attached

to halogens will

show

characteristic

shifts (C-I: ~90-

100 ppm; C-F:

~160-170 ppm

with large ¹JCF

coupling; C-Cl:

~150-155 ppm).

The remaining C-

H carbons will

appear further

downfield.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹⁹F ~(-110) - (-120)
Doublet of

doublets (dd)

J(F-H) ≈ 8-9, J(F-

H) ≈ 2-3

The chemical

shift is typical for

an aryl fluoride. It

will be split by

the two aromatic

protons at the

meta and ortho

positions.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The primary

expected observation would be the molecular ion peak (M⁺) at m/z ≈ 273. A crucial diagnostic

feature would be the M+2 peak, approximately one-third the intensity of the M⁺ peak, which is

the characteristic isotopic signature of a single chlorine atom.

X-Ray Crystallography
Single-crystal X-ray diffraction provides the unambiguous determination of the three-

dimensional molecular geometry. For a related compound, 5-bromo-2-chloro-4-fluoro-3-

iodopyridine, crystals were successfully grown by dissolving the solid in minimal hot ethyl

acetate, adding hexanes until cloudy, and allowing slow cooling.[6] This protocol serves as a

validated starting point for obtaining crystals of the title compound.

Crystallographic analysis would confirm:

Planarity: The pyridine ring is expected to be planar.

Bond Lengths & Angles: Precise measurements of all bond lengths (C-C, C-N, C-Cl, C-F, C-

I) and angles, which are influenced by the electronic effects of the various substituents. For

instance, the C-F bond is expected to be the shortest and strongest among the carbon-

halogen bonds.

Synthesis and Reactivity
The synthesis of polysubstituted pyridines often requires carefully designed strategies to

control regioselectivity.[1]
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Proposed Synthetic Pathway
A robust and logical synthesis of 2-chloro-4-fluoro-5-iodopyridine starts from the

commercially available 2-chloro-4-fluoropyridine. The key transformation is a directed ortho-

lithiation followed by quenching with an iodine source. This approach leverages the directing

effect of the C2-chloro group and the activating nature of the pyridine nitrogen to achieve

selective deprotonation at the C5 position.

Caption: Proposed synthetic workflow for 2-chloro-4-fluoro-5-iodopyridine.

Experimental Protocol: Synthesis via Directed Lithiation
This protocol is a self-validating system designed for high yield and purity.

Vessel Preparation: A flame-dried, three-necked round-bottom flask equipped with a

magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is prepared.

Solvent and Base: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to

-78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA), prepared in situ or used as

a commercial solution, is added dropwise via syringe.

Substrate Addition: A solution of 2-chloro-4-fluoropyridine in anhydrous THF is added slowly

to the stirred LDA solution at -78 °C, ensuring the internal temperature does not rise

significantly. The reaction mixture is stirred at this temperature for 1-2 hours to ensure

complete formation of the lithiated intermediate.

Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction

mixture at -78 °C. The dark color of the iodine will dissipate upon reaction.

Quenching and Workup: After stirring for an additional hour, the reaction is allowed to warm

to room temperature. It is then carefully quenched with a saturated aqueous solution of

sodium thiosulfate to remove any unreacted iodine, followed by water.

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield

pure 2-chloro-4-fluoro-5-iodopyridine.

Reactivity Profile: A Platform for Sequential
Functionalization
The synthetic power of this molecule lies in the differential reactivity of its three carbon-halogen

bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of

reactivity is C-I > C-Br > C-Cl. The C-F bond is typically unreactive under these conditions.

Position C5 (Iodo): This is the most reactive site. It will readily undergo Suzuki, Sonogashira,

Stille, and Buchwald-Hartwig amination reactions under mild conditions, allowing for the

introduction of a wide variety of aryl, alkynyl, or amino groups.[2][3]

Position C2 (Chloro): This site is less reactive than the C-I bond. It can be functionalized

using more forcing cross-coupling conditions (e.g., higher temperatures, stronger phosphine

ligands) after the C5 position has been modified.

Position C4 (Fluoro): This bond is generally robust and unreactive towards cross-coupling,

but it significantly influences the electronic nature of the ring and can serve as a metabolic

blocking point in a drug candidate.

Caption: Regioselective reactivity map for 2-chloro-4-fluoro-5-iodopyridine.

Applications in Drug Development
The 2,4,5-trisubstituted pyridine motif is a privileged structure in medicinal chemistry. 2-Chloro-
4-fluoro-5-iodopyridine serves as an ideal starting point for generating libraries of compounds

for structure-activity relationship (SAR) studies. For example, in the development of protein

kinase inhibitors, the C5 position can be functionalized to interact with the hinge-binding region

of the kinase, while the C2 position can be modified to extend into a solvent-exposed region,

improving potency and selectivity.[3] The fluorine at C4 can enhance binding affinity through

favorable electrostatic interactions and improve metabolic stability by blocking potential sites of

oxidative metabolism.

The ability to sequentially and selectively modify the C5 and C2 positions allows for a modular

approach to drug design, accelerating the discovery of lead compounds with optimized efficacy
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and pharmacokinetic profiles.[2][7]

Conclusion
2-Chloro-4-fluoro-5-iodopyridine is more than a simple chemical; it is a sophisticated tool for

molecular engineering. Its value is derived directly from its molecular structure: a stable

heterocyclic core decorated with three distinct halogens, each with a specific role and reactivity.

The predictable, regioselective chemistry of this building block provides researchers with a

reliable and efficient pathway to construct complex and diverse molecular architectures. As the

demand for novel, highly specific therapeutic agents continues to grow, the strategic application

of such versatile synthons will remain a cornerstone of successful drug discovery programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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